PROTAC BRD9 Degrader-1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

PROTAC BRD9 Degrader-1 is a compound designed to selectively degrade the bromodomain-containing protein 9 (BRD9). This compound is a type of PROTAC (Proteolysis Targeting Chimera), which is a heterobifunctional molecule that recruits an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. This compound is used as a selective probe for studying the biology of the BAF complex, which is involved in chromatin remodeling and gene expression regulation .

Mechanism of Action

Target of Action

PROTAC BRD9 Degrader-1, as the name suggests, primarily targets the bromodomain-containing protein 9 (BRD9) . BRD9 is a component of the noncanonical SWI/SNF (ncSWI/SNF) complex, which plays a key role in cancer and inflammatory diseases .

Mode of Action

This compound is a heterobifunctional small molecule, consisting of two ligands joined by a linker . One ligand recruits and binds a protein of interest (POI), in this case, BRD9, while the other recruits and binds an E3 ubiquitin ligase . Simultaneous binding of the POI and ligase by the PROTAC induces ubiquitylation of the POI and its subsequent degradation by the ubiquitin–proteasome system (UPS) . This catalytic-type mechanism of action distinguishes PROTACs from classical inhibitors .

Biochemical Pathways

The action of this compound affects the ubiquitin-proteasome pathway . This pathway is responsible for the degradation of proteins within cells. By inducing the ubiquitylation and subsequent degradation of BRD9, this compound can modulate this pathway and its downstream effects .

Pharmacokinetics

For instance, a related compound, PROTAC BRD9 Degrader-7, has shown excellent pharmacokinetics, evidenced by a high maximum concentration (Cmax) in the plasma .

Result of Action

The primary result of this compound’s action is the selective degradation of BRD9 . This leads to changes at the molecular and cellular levels, including potential inhibition of cancer cell lines and primary cell proliferation . It can also induce cell cycle arrest and apoptosis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of E3 ubiquitin ligases in the cellular environment is crucial for the compound’s mode of action . Furthermore, the compound’s efficacy can be affected by the resistance of cells to other drugs .

Biochemical Analysis

Biochemical Properties

PROTAC BRD9 Degrader-1 interacts with the proteins Cereblon and BRD9 . It inhibits BRD9 with an IC50 of 13.5 nM . The nature of these interactions involves the formation of a ternary complex, leading to target ubiquitination and degradation .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by degrading BRD9, a component of the BAF complex . This degradation can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves the formation of a ternary complex with Cereblon and BRD9 . This leads to the ubiquitination and subsequent degradation of BRD9 . The degradation of BRD9 can result in changes in gene expression and cellular function .

Metabolic Pathways

This compound is involved in the ubiquitin-proteasome pathway . It interacts with the E3 ubiquitin ligase Cereblon to mediate the ubiquitination and degradation of BRD9

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROTAC BRD9 Degrader-1 involves the conjugation of a ligand for BRD9 with a ligand for the E3 ubiquitin ligase Cereblon. The synthetic route typically includes the following steps:

Synthesis of the BRD9 ligand: This involves the preparation of a small molecule that can selectively bind to BRD9.

Synthesis of the Cereblon ligand: This involves the preparation of a small molecule that can selectively bind to the E3 ubiquitin ligase Cereblon.

Linker attachment: A linker molecule is used to connect the BRD9 ligand and the Cereblon ligand. The linker is chosen based on its ability to provide the appropriate spatial orientation for the two ligands to function effectively.

The reaction conditions for these steps typically involve standard organic synthesis techniques, such as coupling reactions, purification by chromatography, and characterization by spectroscopic methods .

Industrial Production Methods

Industrial production of this compound would involve scaling up the synthetic route described above. This would require optimization of reaction conditions to ensure high yield and purity of the final product. The process would also involve stringent quality control measures to ensure consistency and reproducibility of the product.

Chemical Reactions Analysis

Types of Reactions

PROTAC BRD9 Degrader-1 primarily undergoes binding interactions rather than traditional chemical reactions. it can participate in the following types of reactions:

Binding to BRD9: The BRD9 ligand portion of the molecule binds to the bromodomain of BRD9.

Binding to Cereblon: The Cereblon ligand portion of the molecule binds to the E3 ubiquitin ligase Cereblon.

Ubiquitination: The binding of this compound to BRD9 and Cereblon brings these two proteins into close proximity, facilitating the transfer of ubiquitin molecules to BRD9.

Common Reagents and Conditions

The common reagents used in the synthesis of this compound include:

BRD9 ligand precursor: A small molecule that can be modified to bind BRD9.

Cereblon ligand precursor: A small molecule that can be modified to bind Cereblon.

Linker molecules: Various linker molecules can be used, depending on the desired properties of the final PROTAC molecule.

The reaction conditions typically involve organic solvents, such as dimethyl sulfoxide (DMSO), and standard coupling reagents, such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) .

Major Products Formed

The major product formed from the reactions involving this compound is the ubiquitinated BRD9 protein, which is subsequently degraded by the proteasome.

Scientific Research Applications

PROTAC BRD9 Degrader-1 has a wide range of scientific research applications, including:

Chemistry: It is used as a chemical probe to study the interactions between BRD9 and other proteins, as well as the effects of BRD9 degradation on cellular processes.

Biology: It is used to investigate the role of BRD9 in chromatin remodeling and gene expression regulation. It is also used to study the effects of BRD9 degradation on cell viability and proliferation.

Medicine: It has potential therapeutic applications in the treatment of cancers that are dependent on BRD9, such as synovial sarcoma and malignant rhabdoid tumors.

Comparison with Similar Compounds

PROTAC BRD9 Degrader-1 can be compared with other similar compounds, such as:

dBRD9: Another PROTAC that targets BRD9 for degradation.

BI-7273: Another selective inhibitor of BRD9 that binds to the bromodomain and inhibits its activity.

The uniqueness of this compound lies in its ability to induce the degradation of BRD9, rather than merely inhibiting its activity. This can lead to more sustained and complete suppression of BRD9 function, which may be advantageous in certain therapeutic contexts .

Biological Activity

PROTACs (Proteolysis Targeting Chimeras) represent a novel class of therapeutics that harness the ubiquitin-proteasome system to selectively degrade target proteins. Among these, PROTAC BRD9 Degrader-1 has garnered attention for its potent activity against the bromodomain-containing protein BRD9, which is implicated in various cancers, including synovial sarcoma and rhabdoid tumors. This article delves into the biological activity of this compound, presenting detailed research findings, case studies, and data tables.

This compound functions by linking a BRD9 inhibitor (such as BI-9564) with a ligand that recruits the E3 ubiquitin ligase cereblon (CRBN). This dual binding facilitates the ubiquitination and subsequent degradation of BRD9 via the proteasome pathway. The design allows for selective targeting, minimizing off-target effects and enhancing therapeutic efficacy.

Biological Activity

The biological activity of this compound has been characterized through various studies:

- Degradation Efficacy : In HEK293 cells, this compound demonstrated significant degradation of BRD9 with a DC50 value of approximately 500 nM , indicating its potency in reducing BRD9 levels. A time-course study revealed rapid degradation, achieving over 90% loss of BRD9 within 6 hours of treatment .

- Selectivity : Compared to other PROTACs like VZ185 and dBRD9, this compound exhibited selective degradation of BRD9 without affecting BRD7 levels. This selectivity was confirmed in both standard and HiBiT-tagged cell lines .

Data Table: Comparative Biological Activity

| Compound | Target Protein | DC50 (nM) | Selectivity | Cell Line |

|---|---|---|---|---|

| This compound | BRD9 | 500 | High | HEK293 |

| VZ185 | BRD7/BRD9 | 4.5/1.8 | Moderate | EOL |

| dBRD9 | BRD9 | 56.6 | High | MOLM-13 |

| CW-3308 | BRD9 | <10 | Very High | HS-SY-II |

Case Study 1: Efficacy in Cancer Cell Lines

In a study focusing on acute myeloid leukemia (AML) cell lines, this compound exhibited significant antiproliferative effects, supporting its potential as a therapeutic agent. The compound's IC50 was recorded at 13.5 nM , showcasing its effectiveness in inhibiting cell growth while selectively targeting BRD9 .

Case Study 2: In Vivo Studies

In preclinical models involving xenografts derived from synovial sarcoma cells, oral administration of PROTACs similar to BRD9 Degrader-1 resulted in over 90% reduction of BRD9 protein levels within tumor tissues. These findings indicate not only the compound's potency but also its potential for oral bioavailability and therapeutic application in vivo .

Research Findings

Recent studies have highlighted several key findings regarding this compound:

- Co-treatment Studies : Co-treatment with inhibitors targeting the ubiquitin-proteasome system confirmed that degradation mediated by PROTACs can be rescued by blocking proteasomal activity, validating the mechanism of action .

- Pharmacodynamics : The pharmacodynamic profile suggests that low doses can achieve sustained degradation effects due to the sub-stoichiometric nature of PROTACs .

Properties

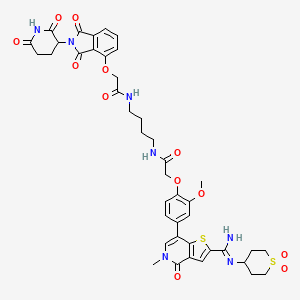

IUPAC Name |

N-[4-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]butyl]-2-[4-[2-[N'-(1,1-dioxothian-4-yl)carbamimidoyl]-5-methyl-4-oxothieno[3,2-c]pyridin-7-yl]-2-methoxyphenoxy]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H45N7O12S2/c1-48-20-27(37-26(40(48)54)19-32(62-37)38(43)46-24-12-16-63(57,58)17-13-24)23-8-10-29(31(18-23)59-2)60-21-34(51)44-14-3-4-15-45-35(52)22-61-30-7-5-6-25-36(30)42(56)49(41(25)55)28-9-11-33(50)47-39(28)53/h5-8,10,18-20,24,28H,3-4,9,11-17,21-22H2,1-2H3,(H2,43,46)(H,44,51)(H,45,52)(H,47,50,53) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOLHUPGCPDURJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C(C1=O)C=C(S2)C(=NC3CCS(=O)(=O)CC3)N)C4=CC(=C(C=C4)OCC(=O)NCCCCNC(=O)COC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H45N7O12S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

904.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.